molecular formula C7H6FN3S B1301383 6-Fluoro-2-hydrazinylbenzo[d]thiazole CAS No. 78364-55-3

6-Fluoro-2-hydrazinylbenzo[d]thiazole

Cat. No. B1301383
CAS RN: 78364-55-3
M. Wt: 183.21 g/mol
InChI Key: QODXZESJVXQCSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzo[d]thiazole derivatives is a topic of interest due to their potential as cholinesterase inhibitors, which are important in the treatment of diseases like Alzheimer's. One study describes the synthesis of novel cholinesterase inhibitors based on 2-substituted 6-fluorobenzo[d]thiazole, which were characterized by various spectroscopic methods and tested for their biological activity . Another study presents the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with fluorine substituents, which were also characterized by spectroscopic techniques and X-ray crystallography . These studies demonstrate the feasibility of synthesizing fluorinated benzo[d]thiazole derivatives and provide a foundation for the synthesis of 6-fluoro-2-hydrazinylbenzo[d]thiazole.

Molecular Structure Analysis

The molecular structure of fluorinated benzo[d]thiazole derivatives has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure analysis of these compounds reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice . These structural analyses are crucial for understanding the molecular conformation and potential interaction sites of this compound.

Chemical Reactions Analysis

The reactivity of fluorinated benzo[d]thiazole derivatives is influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group. This can affect the ortho-fluorination reactions, as demonstrated by a study that developed a regio-selective Pd-catalyzed direct ortho-fluorination of 2-arylbenzo[d]thiazoles . The study highlights the use of N-fluorobenzenesulfonimide as a fluorine source and l-proline as a promoter, providing a practical route to synthesize fluorinated products. This knowledge can be applied to the chemical reactions involving this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzo[d]thiazole derivatives are significantly affected by substituents on the aromatic ring. A study on difluorobenzo[c][1,2,5]thiadiazole-based polymers shows that fluorine atoms and branched alkyl chains can improve π-π stacking, which in turn influences the material's optoelectronic and photovoltaic properties . These findings suggest that the physical and chemical properties of this compound would also be impacted by its fluorine substituent and could be tailored for specific applications.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

6-Fluoro-2-hydrazinylbenzo[d]thiazole is utilized in the synthesis of various pharmacologically active compounds. For example, its derivatives have been synthesized and evaluated for anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities (Gurupadayya et al., 2008).

Antimicrobial and Anticancer Properties

This compound is also used in the synthesis of Schiff bases and thiazolidinone compounds, showing potential in biological activities. These synthesized compounds have exhibited significant antimicrobial activity and are considered for further laser efficacy evaluation (Saleh et al., 2020). Moreover, its derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Kumbhare et al., 2014).

Development of Carrier Polymers

Research has explored the use of this compound in the development of new carrier polymers. These polymers have been tested for antibacterial activities and showed promising results in inhibiting bacterial growth, indicating their potential in drug delivery applications (Attiya et al., 2022).

Antidiabetic and Antimicrobial Testing

Derivatives of this compound have been synthesized and tested as hypoglycemic and antimicrobial agents, showing significant antidiabetic and antimicrobial activities. These findings highlight its application in the treatment of Type II diabetes and as a potential antimicrobial agent (Mor et al., 2019).

Antitumor Properties

The compound has been incorporated into the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which have shown potent cytotoxicity in vitro in specific human breast cancer cell lines. This suggests its role in the development of new antitumor agents (Hutchinson et al., 2001).

Antifungal and Anticancer Activities

Some synthesized 2-(2-hydrazinyl)thiazole derivatives have exhibited antibacterial, antifungal, and anticancer activities. These compounds, particularly those with diarylsulfide moiety, have shown potential as antifungal and anticancer agents, suggesting their usefulness in treating these diseases (Yurttaş et al., 2020).

Chemotherapeutic Applications

This compound is key in synthesizing novel compounds with potential chemotherapeutic applications. These compounds, evaluated for their antimicrobial efficacy, have shown promising results against various bacterial and fungal strains (Al-Harthy et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(6-fluoro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODXZESJVXQCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365941
Record name 6-Fluoro-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78364-55-3
Record name 6-Fluoro-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6-Fluoro-2-hydrazinylbenzo[d]thiazole in the synthesis of the Fluorobenzothiazolopyrazolines and how does this relate to their antioxidant activity?

A1: this compound (2 in the paper) is a crucial intermediate in the multi-step synthesis of the target Fluorobenzothiazolopyrazolines (5a-f). It is synthesized from 7-chloro-6-fluorobenzo[d]thiazol-2-amine (1) by reaction with hydrazine hydrate. This compound then reacts with various chalcones (4a-f) to form the final pyrazoline ring present in the target compounds [].

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